N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
Description
N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a benzofuran core with nitro and phenyl substituents, as well as a tetrazole ring
Properties
IUPAC Name |
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O4/c24-17(9-22-10-18-20-21-22)19-14-6-12(23(25)26)7-16-13(14)8-15(27-16)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIBTDOEZSAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)CN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using reagents such as nitric acid and sulfuric acid.
Tetrazole Formation: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.
Amide Formation: The final step involves coupling the benzofuran derivative with a tetrazole-containing acetic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and tetrazole groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE: Lacks the nitro group, which might affect its reactivity and biological activity.
N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TRIAZOL-1-YL)ACETAMIDE: Contains a triazole ring instead of a tetrazole ring, which could influence its chemical properties and applications.
Uniqueness
The presence of both a nitro group and a tetrazole ring in N-(6-NITRO-2-PHENYL-1-BENZOFURAN-4-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE makes it unique compared to similar compounds. These functional groups can impart distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
